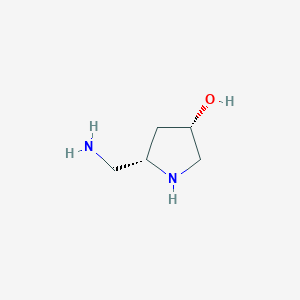
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine, also known as BPPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine is not fully understood, but it is believed to involve the modulation of specific receptors and enzymes. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to bind to dopamine receptors and modulate their activity, leading to improved cognitive function. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has also been shown to inhibit the activity of specific enzymes involved in cancer cell growth, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to have different biochemical and physiological effects depending on the target receptor or enzyme. In animal models, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to improve cognitive function, reduce anxiety-like behavior, and inhibit tumor growth. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has also been shown to modulate the activity of specific enzymes and signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has several advantages for lab experiments, including its high yield of synthesis, its potential applications in different fields, and its ability to modulate specific receptors and enzymes. However, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine, including the development of new drugs based on its scaffold, the optimization of its pharmacological properties, and the identification of new targets for its activity. 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can also be further studied for its potential applications in different fields, including neuroscience, cancer research, and drug discovery.
Métodos De Síntesis
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can be synthesized using different methods, including the reduction of 2-(4-benzylpiperazin-1-yl)-4-nitroquinazoline with palladium on carbon and hydrogen gas, or the reduction of 2-(4-benzylpiperazin-1-yl)-4-nitro-5-chloropyrimidine with sodium borohydride. The yield of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can vary depending on the method used, but it can reach up to 90%.
Aplicaciones Científicas De Investigación
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been studied for its potential applications in different fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to modulate the activity of dopamine receptors and improve cognitive function in animal models. In cancer research, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In drug discovery, 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJOYRBUFVMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)



![Methyl 3-[(4-chlorophenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2445610.png)

![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)

![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2445617.png)
